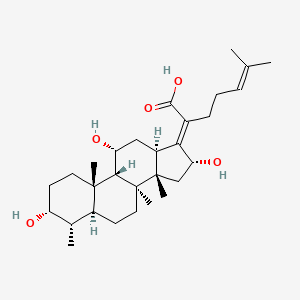
16-Epidesacetylfusidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Epidesacetylfusidic acid is a metabolite of fusidic acid, a bacteriostatic antibiotic. It is known for its role in inhibiting protein synthesis in prokaryotes by targeting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This compound has been investigated for its potential in drug development, particularly in treating skin and soft tissue infections and inflammatory bowel disease.
Métodos De Preparación
The preparation of 16-Epidesacetylfusidic acid involves specific synthetic routes and reaction conditions. One common method includes the use of fusidic acid as a starting material. The process typically involves deacetylation reactions under controlled conditions to yield this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
16-Epidesacetylfusidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
16-Epidesacetylfusidic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of fusidic acid derivatives.
Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Research focuses on its therapeutic potential in treating bacterial infections and inflammatory diseases.
Industry: It is used in the development of new antibiotics and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of 16-Epidesacetylfusidic acid involves inhibiting the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing protein synthesis in bacteria. This action disrupts the bacterial cell’s ability to produce essential proteins, leading to its bacteriostatic effect .
Comparación Con Compuestos Similares
16-Epidesacetylfusidic acid is unique compared to other similar compounds due to its specific mechanism of action and its role as a metabolite of fusidic acid. Similar compounds include:
Fusidic Acid: The parent compound, known for its antibacterial properties.
Desacetylfusidic Acid: Another metabolite with similar antibacterial activity.
Fusidate Sodium: A sodium salt form used in various pharmaceutical formulations
Propiedades
Número CAS |
5951-83-7 |
|---|---|
Fórmula molecular |
C29H46O5 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1 |
Clave InChI |
ZYPQPWJLUKNCQX-ZYLURJCOSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C |
Sinónimos |
(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid; (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid; 16-Epideacetylfusidic acid; NSC 319631 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















